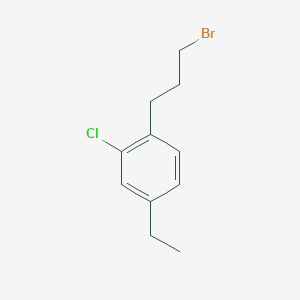
1-(3-Bromopropyl)-2-chloro-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-chloro-4-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene typically involves the bromination of 2-chloro-4-ethylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification and distillation to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-chloro-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorine and ethyl groups influence the compound’s reactivity and stability. The pathways involved include nucleophilic attack, electron transfer, and radical formation.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloropropane: Similar in structure but lacks the ethyl group.
2-Chloro-4-ethylbenzene: Similar but lacks the bromopropyl group.
1-(3-Bromopropyl)benzene: Similar but lacks the chlorine atom.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene is unique due to the presence of both bromopropyl and chlorine groups on the benzene ring, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C11H14BrCl |
|---|---|
Molekulargewicht |
261.58 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-chloro-4-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
MTHFPRCBDMGADA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















